Fragment Library Suitability: Rule-of-Three (Ro3) Compliance vs. 4-Styryl Analog
As a fragment, CAS 74819-18-4 (MW=214.27, LogP=1.98, PSA=45.75 Ų) [1] exhibits superior physicochemical properties for fragment-based lead discovery compared to its larger, more complex analog (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP, MW=302.37) [2]. The target compound's compliance with the Rule of Three (Ro3: MW<300, LogP≤3) makes it an ideal, efficient starting point for structure-guided optimization, whereas MBSP is a more lead-like molecule with reduced fragment efficiency [2]. This smaller size allows for the addition of more functional groups during the hit-to-lead phase without exceeding drug-likeness limits, a key criterion for procurement for an FBDD program.
| Evidence Dimension | Molecular Weight for Fragment Efficiency |
|---|---|
| Target Compound Data | MW = 214.27 g/mol, LogP = 1.98 |
| Comparator Or Baseline | (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP): MW = 302.37 g/mol |
| Quantified Difference | The target compound is 88.1 g/mol (29.1%) smaller, providing greater scope for molecular growth. |
| Conditions | Calculated/experimental physicochemical properties. |
Why This Matters
A lower starting molecular weight maximizes fragment efficiency (binding energy per heavy atom), a central tenet of FBDD, making this a more versatile scaffold for drug discovery procurement.
- [1] Chemsrc. (2024). 6-methyl-4-(4-methylbenzyl)pyridazine-3(2H)-one (CAS 74819-18-4). Retrieved from https://m.chemsrc.com/mip/cas/74819-18-4_1264418.html View Source
- [2] Daoui, S., et al. (2021). Synthesis, spectroscopy, crystal structure, TGA/DTA study, DFT and molecular docking investigations of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one. Journal of Molecular Structure, 1228, 129435. View Source
